molecular formula C11H10N2O4 B14393276 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one CAS No. 89968-06-9

3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one

Katalognummer: B14393276
CAS-Nummer: 89968-06-9
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: CHRNCQWGLBIICI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one is a chemical compound known for its unique structure and properties It belongs to the class of benzofuran derivatives, which are compounds containing a benzene ring fused to a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-nitrobenzofuran-2(3H)-one with dimethylamine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency, efficiency, and safety. The use of advanced techniques, such as continuous flow reactors, can enhance the scalability and reproducibility of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-[(Dimethylamino)methylidene]-6-amino-2-benzofuran-1(3H)-one .

Wissenschaftliche Forschungsanwendungen

3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in the observed effects .

Vergleich Mit ähnlichen Verbindungen

  • 3-[(Dimethylamino)methylidene]-6-fluoro-2-benzofuran-1(3H)-one
  • 3-[(Dimethylamino)methylidene]-6-chloro-2-benzofuran-1(3H)-one
  • 3-[(Dimethylamino)methylidene]-6-bromo-2-benzofuran-1(3H)-one

Comparison: Compared to its analogs, 3-[(Dimethylamino)methylidene]-6-nitro-2-benzofuran-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound particularly valuable for certain applications .

Eigenschaften

CAS-Nummer

89968-06-9

Molekularformel

C11H10N2O4

Molekulargewicht

234.21 g/mol

IUPAC-Name

3-(dimethylaminomethylidene)-6-nitro-2-benzofuran-1-one

InChI

InChI=1S/C11H10N2O4/c1-12(2)6-10-8-4-3-7(13(15)16)5-9(8)11(14)17-10/h3-6H,1-2H3

InChI-Schlüssel

CHRNCQWGLBIICI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C=C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.